molecular formula C8H14O5 B1599829 Methyl 3,4-O-isopropylidene-L-threonate CAS No. 92973-40-5

Methyl 3,4-O-isopropylidene-L-threonate

Cat. No. B1599829
CAS RN: 92973-40-5
M. Wt: 190.19 g/mol
InChI Key: JSFASCPVVJBLRD-NTSWFWBYSA-N
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Description

Methyl 3,4-O-isopropylidene-L-threonate is a compound with the empirical formula C8H14O5 . It is also known as (αR,4S)-2,2-Dimethyl-α-hydroxy-1,3-dioxolane-4-acetic acid methyl ester, and 3,4-O-Isopropylidene-L-threonic acid methyl ester . This compound is extensively used in the biomedical sector, playing a crucial role in the research and development of pharmaceutical drugs designed to target specific pathological states or dysfunctions .


Synthesis Analysis

Methyl 3,4-O-isopropylidene-L-threonate has been used to prepare a dihydrofuran substrate in the total synthesis of (-)-echinosporin .


Molecular Structure Analysis

The molecular weight of Methyl 3,4-O-isopropylidene-L-threonate is 190.19 . The SMILES string representation of the molecule is COC(=O)C@H[C@@H]1COC©©O1 .


Chemical Reactions Analysis

While specific chemical reactions involving Methyl 3,4-O-isopropylidene-L-threonate are not detailed in the search results, it is known that this compound is used in the synthesis of other compounds .


Physical And Chemical Properties Analysis

Methyl 3,4-O-isopropylidene-L-threonate is a liquid at room temperature . It has a density of 1.175 g/mL at 25 °C . The compound’s optical activity is [α]20/D +18.5°, c = 2 in acetone . Its refractive index is n20/D 1.446 (lit.) , and it has a boiling point of 125 °C/12 mmHg (lit.) .

Scientific Research Applications

  • Synthesis and Chemical Reactions : Methyl 3,4-O-isopropylidene-L-threonate has been used in the synthesis of various chemical compounds. For instance, the treatment of O-protected 3,4-O-isopropylidene-β-D-galactopyranosides has been shown to produce 4-deoxy-α-L-threo-hex-4-enopyranosides in good yields, a process relevant for the production of specific sugar derivatives (Barili et al., 1989).

  • Structural and Stereochemical Studies : The compound has also been used in studies exploring the stereochemistry of carbohydrates. For example, the synthesis of certain sugar derivatives involves the use of Methyl 3,4-O-isopropylidene-L-threonate as a key intermediate. These studies contribute significantly to our understanding of the structural aspects of sugars and their derivatives (Haines, 1965).

  • Applications in Glycomimetics : The compound has been utilized in the field of glycomimetics, which involves the synthesis of glycopeptides and glycoproteins mimics. This application is crucial for the development of biomolecular mimics that can have potential therapeutic applications (Cipolla et al., 1996).

  • Solid-State Structure Analysis : Research has been conducted on the solid-state structure of derivatives of Methyl 3,4-O-isopropylidene-L-threonate, such as N-diphenylmethylene-l-threonine methyl ester. These studies provide insights into the molecular conformation and structural properties of these compounds (Wijayaratne et al., 1993).

  • Mass Spectrometry Analysis : The compound has been subjected to mass spectrometry analysis to study its fragmentation modes and characterize its stereoisomers. This kind of study is vital for understanding the detailed molecular structure of the compound and its derivatives (Buchs et al., 1974).

Safety And Hazards

Methyl 3,4-O-isopropylidene-L-threonate is classified as a combustible liquid . Its flash point is 99 °C (closed cup) . Personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves, is recommended when handling this compound .

properties

IUPAC Name

methyl (2R)-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-hydroxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O5/c1-8(2)12-4-5(13-8)6(9)7(10)11-3/h5-6,9H,4H2,1-3H3/t5-,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSFASCPVVJBLRD-NTSWFWBYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)C(C(=O)OC)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OC[C@H](O1)[C@H](C(=O)OC)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10438875
Record name Methyl 3,4-O-isopropylidene-L-threonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10438875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3,4-O-isopropylidene-L-threonate

CAS RN

92973-40-5
Record name Methyl 3,4-O-isopropylidene-L-threonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10438875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
AG Tolstikov, YI Amosov, OV Tolstikova… - Russian chemical …, 1997 - Springer
Synthesis of chiral organophosphorous ligands based on transformations of methyl 3,4- O Page 1 Russian Chemical Bulletin, Vol. 46, No. 2, February, 1997 381 …
Number of citations: 2 link.springer.com
TR Sundermann, M Lehr - Tetrahedron: Asymmetry, 2017 - Elsevier
Fatty acid amide hydrolase is a key enzyme in the inactivation of the analgesic and anti-inflammatory endocannabinoid anandamide. Previously, the chiral compound 1-(1H-benzotriazol…
Number of citations: 2 www.sciencedirect.com
CC Wei, S De Bernardo, JP Tengi… - The Journal of …, 1985 - ACS Publications
The discovery of monocyclic/3-lactam antibiotics from microbial sources has spawned efforts to generate synthetic analogues with improved antibacterial properties. From such activities…
Number of citations: 99 pubs.acs.org
P Ge, KL Kirk - The Journal of Organic Chemistry, 1996 - ACS Publications
Ascorbic acid (vitamin C) functions as an electron donor and antioxidant for several enzymes and is implicated in host defense mechanisms, endocrine function, and other biological …
Number of citations: 19 pubs.acs.org
KC Luk, CC Wei - Synthesis, 1988 - thieme-connect.com
Methyl 3, 4-O-isopropylidene L-threonate (3), obtained from L-ascorbic acid, was converted to its O-phenyl thiocarbonate 4. Deoxygenation of 4 with tri-n-butyltin hydride gave the …
Number of citations: 14 www.thieme-connect.com
A Terjung, KH Jung, RR Schmidt - Carbohydrate research, 1997 - Elsevier
New 2/2-type surfactants were synthetized from 1,2-di-O-alkyl-4-O-benzyl-l-threitols and 1,3-di-O-alkyl-4-O-benzyl-d-threitols. Their transformation into trifluoromethanesulfonates and …
Number of citations: 8 www.sciencedirect.com
LV Nechev, M Zhang, D Tsarouhtsis… - Chemical Research …, 2001 - ACS Publications
Butadiene is a major industrial chemical whose genotoxic effects are attributed to the reaction of its oxidized metabolites, butadiene monoepoxide (BDO) and butadiene diepoxide (…
Number of citations: 30 pubs.acs.org
NDJ Yates, ME Warnes, R Breetveld, CD Spicer… - Organic …, 2023 - ACS Publications
α-Formylglycine (fGly) is a rare residue located in the active site of sulfatases and serves as a precursor to pharmaceutically relevant motifs. The installation of fGly motifs into peptides is …
Number of citations: 1 pubs.acs.org
AO Olabisi - 2005 - search.proquest.com
The antioxidant and redox properties of L-ascorbic acid are closely associated with the electron rich 2, 3-enediol moiety of the molecule and therefore selective functionalization of the 2-…
Number of citations: 5 search.proquest.com
BM Kwon, CS Foote, SI Khan - Journal of the American Chemical …, 1989 - ACS Publications
Photooxygenation of ascorbic acid derivatives and model compounds produces hydroperoxy ketones as initial products. The reaction rate and initial product distribution depend on the …
Number of citations: 34 pubs.acs.org

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